molecular formula C22H26N2O2 B261458 N,N'-dibenzylcyclohexane-1,4-dicarboxamide

N,N'-dibenzylcyclohexane-1,4-dicarboxamide

Cat. No. B261458
M. Wt: 350.5 g/mol
InChI Key: RXRDDRYSMSDGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dibenzylcyclohexane-1,4-dicarboxamide, also known as DBCO, is a chemical compound that has been widely used in scientific research for its unique properties. DBCO is a small molecule that can be easily synthesized and modified, making it a valuable tool for a variety of applications in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of N,N'-dibenzylcyclohexane-1,4-dicarboxamide is based on its ability to form covalent bonds with azides, which can be used to label or modify a wide range of biomolecules. This reaction is highly specific and can be used to target specific proteins or other molecules in complex biological systems.
Biochemical and Physiological Effects:
N,N'-dibenzylcyclohexane-1,4-dicarboxamide has been shown to have minimal toxicity and is generally well-tolerated in biological systems. It has been used to label and track proteins in living cells, as well as to modify surfaces for use in biosensors and other analytical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-dibenzylcyclohexane-1,4-dicarboxamide is its ease of synthesis and modification, which makes it a valuable tool for a wide range of applications. However, its use in biological systems can be limited by its relatively large size, which can limit its ability to penetrate cell membranes and other barriers.

Future Directions

There are many potential future directions for research on N,N'-dibenzylcyclohexane-1,4-dicarboxamide, including the development of new methods for its synthesis and modification, as well as the exploration of its potential applications in areas such as drug delivery, imaging, and diagnostics. Additionally, further research is needed to better understand the mechanisms of action of N,N'-dibenzylcyclohexane-1,4-dicarboxamide and its interactions with biological systems.

Synthesis Methods

The synthesis of N,N'-dibenzylcyclohexane-1,4-dicarboxamide involves a multi-step process that typically begins with the reaction of cyclohexanedione with benzylamine to form the intermediate product, N-benzylcyclohexane-1,4-dicarboxamide. This intermediate is then reacted with benzyl chloride to form the final product, N,N'-dibenzylcyclohexane-1,4-dicarboxamide.

Scientific Research Applications

One of the most important applications of N,N'-dibenzylcyclohexane-1,4-dicarboxamide is in the field of bioconjugation, where it is used to attach small molecules, peptides, and proteins to other molecules or surfaces. This process is known as click chemistry and is based on the reaction between N,N'-dibenzylcyclohexane-1,4-dicarboxamide and azides, which is highly selective and efficient.

properties

Product Name

N,N'-dibenzylcyclohexane-1,4-dicarboxamide

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1-N,4-N-dibenzylcyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C22H26N2O2/c25-21(23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(26)24-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,25)(H,24,26)

InChI Key

RXRDDRYSMSDGOK-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

C1CC(CCC1C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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